molecular formula C10H12ClN4O7P B1209482 6-Chloroinosine monophosphate CAS No. 5843-59-4

6-Chloroinosine monophosphate

Cat. No.: B1209482
CAS No.: 5843-59-4
M. Wt: 366.65 g/mol
InChI Key: ALOBOMYIOYNCBS-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroinosine monophosphate (6-Cl-IMP) is a halogenated analog of inosine monophosphate (IMP) that serves as a critical biochemical tool for studying purine nucleotide metabolism and enzyme mechanisms. Its primary research value lies in its role as a substrate analogue for inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. IMPDH catalyzes the NAD-dependent oxidation of IMP to xanthosine monophosphate (XMP), a pivotal step that is heavily exploited in antitumor and immunosuppressive drug design . Studies on the chemical mechanism of IMPDH have utilized the pH dependency of inactivation by 6-chloropurine ribotide to illustrate the involvement of acid-base catalysis and identify a key active site cysteine residue . In crystallographic studies, 6-Cl-IMP is shown to form a covalent adduct with Cys-331 at the active site of human type II IMPDH after the chloro-substituent is dehalogenated. This interaction facilitates detailed study of the enzyme's ternary complex and its inhibition by dinucleotide analogues like tiazofurin, providing a structural basis for designing isoform-specific therapeutic agents . Beyond its central role in probing IMPDH, this compound is also identified as an inhibitor of amidophosphoribosyltransferase, a key enzyme in the purine biosynthesis pathway . This multi-target engagement makes it a valuable compound for fundamental research in enzymology, nucleotide metabolism, and the development of targeted therapies for cancer and immune disorders. This product is intended for research purposes only and is not approved for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN4O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOBOMYIOYNCBS-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN4O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5843-59-4
Record name 6-Chloropurine 9-beta-D-ribofuranosyl 5'-monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005843594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies for 6 Chloroinosine Monophosphate

Chemical Synthesis Approaches

The chemical synthesis of 6-Cl-IMP is a multi-step process that typically begins with a purine (B94841) or a protected nucleoside precursor. The general pathway involves the formation of the 6-chloropurine (B14466) ribonucleoside, followed by a regioselective phosphorylation at the 5'-hydroxyl group of the ribose sugar.

The initial key intermediate, 6-chloropurine ribonucleoside, can be synthesized through several routes. One common method involves the chlorination of a readily available inosine (B1671953) derivative, such as 2',3',5'-tri-O-acetylinosine, using chlorinating agents like phosphorus oxychloride (POCl₃). chemicalbook.com An alternative approach is the glycosylation of 6-chloropurine with a protected ribose derivative, like 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. chemicalbook.com More streamlined, one-pot procedures have also been developed that construct the purine ring and perform glycosylation concurrently, starting from chloropyrimidine precursors. nih.gov

Once the 6-chloropurine ribonucleoside is obtained and purified, the final and critical step is phosphorylation. This must be performed selectively at the 5'-position. A well-established method for this transformation is the use of phosphorus oxychloride in a suitable solvent, such as triethyl phosphate (B84403). This process converts the 5'-hydroxyl group into the desired 5'-monophosphate. acs.org

Table 1: Overview of Chemical Synthesis Steps for 6-Cl-IMP

StepDescriptionKey ReagentsReference
1A: ChlorinationConversion of a protected inosine derivative to the corresponding 6-chloro derivative.Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂) chemicalbook.com
1B: GlycosylationCoupling of 6-chloropurine with a protected ribose sugar to form the nucleoside.1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, Lewis acids chemicalbook.com
2: Deprotection (if necessary)Removal of protecting groups (e.g., acetyl, benzoyl) from the ribose moiety.Sodium methoxide (B1231860) in methanol, Ammonia in methanol chemicalbook.com
3: PhosphorylationSelective phosphorylation of the 5'-hydroxyl group of 6-chloropurine ribonucleoside.Phosphorus oxychloride (POCl₃) in triethyl phosphate acs.org

Enzymatic Synthesis Strategies

Enzymatic methods offer an alternative to chemical synthesis, often providing high regio- and stereoselectivity under milder reaction conditions. These strategies primarily involve either the direct phosphorylation of the pre-formed nucleoside or the enzymatic synthesis of the nucleoside itself from simpler precursors.

One major enzymatic route is the phosphorylation of 6-chloropurine ribonucleoside using a nucleoside kinase. While many kinases are highly specific, certain ones, particularly those from microbial sources or engineered variants, exhibit broad substrate specificity and can phosphorylate modified nucleosides. nih.govmpg.de The biological activity of many nucleoside analogs, including 6-chloropurine ribonucleoside, is often dependent on intracellular phosphorylation to their monophosphate, diphosphate, and triphosphate forms, a process initiated by nucleoside kinases. nih.gov

Another powerful enzymatic strategy involves the synthesis of the nucleoside from its constituent base and a ribose donor, catalyzed by nucleoside phosphorylases (NPs). In these "one-pot, two-enzyme" systems, a pyrimidine (B1678525) nucleoside (e.g., uridine) acts as the ribose donor. nih.gov A pyrimidine nucleoside phosphorylase (PyNP) first catalyzes the phosphorolysis of the pyrimidine nucleoside to generate α-D-ribose-1-phosphate. A second enzyme, a purine nucleoside phosphorylase (PNP), then catalyzes the transfer of the ribose-1-phosphate (B8699412) to the purine base (6-chloropurine) to form the desired 6-chloropurine ribonucleoside. nih.govresearchgate.net This enzymatically synthesized nucleoside can then be isolated and subsequently phosphorylated to yield 6-Cl-IMP. Research on the synthesis of the related 2-amino-6-chloropurine (B14584) ribonucleoside has demonstrated high product yields (over 95%) using this approach. nih.gov

Table 2: Key Enzymes in the Synthesis of 6-Cl-IMP and its Precursor

Enzyme ClassRoleSubstratesProductReference
Nucleoside KinasePhosphorylation of the nucleoside6-Chloropurine ribonucleoside, ATP (or other phosphate donor)6-Chloroinosine monophosphate nih.gov
Pyrimidine Nucleoside Phosphorylase (PyNP)Generation of ribose donorUridine, Phosphateα-D-ribose-1-phosphate, Uracil nih.gov
Purine Nucleoside Phosphorylase (PNP)Synthesis of the nucleoside6-Chloropurine, α-D-ribose-1-phosphate6-Chloropurine ribonucleoside researchgate.net

Biochemical and Enzymatic Interactions of 6 Chloroinosine Monophosphate

Primary Target: Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

Inosine 5'-monophosphate dehydrogenase (IMPDH) is the principal molecular target of 6-chloroinosine monophosphate. IMPDH is a crucial enzyme in cellular metabolism, serving as the rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides. wikipedia.org This enzyme catalyzes the nicotinamide adenine (B156593) dinucleotide (NAD+)-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). wikipedia.orgnih.gov The subsequent conversion of XMP to guanosine (B1672433) monophosphate (GMP) is a critical step for the production of guanine nucleotides like GDP and GTP, which are essential for a multitude of cellular processes. These processes include DNA and RNA synthesis, signal transduction, and energy transfer, making IMPDH a vital regulator of cellular proliferation. wikipedia.org

Humans express two distinct isoforms of this enzyme, IMPDH1 and IMPDH2, which share approximately 84% sequence identity and have similar kinetic properties. wikipedia.org While both are typically expressed in most tissues, IMPDH2 is often upregulated in proliferating and neoplastic cells, making it a significant target in various therapeutic areas. wikipedia.org The fundamental role of IMPDH in nucleotide metabolism explains why its inhibition has profound effects on cell growth and function. nih.gov

Mechanisms of IMPDH Inhibition by this compound

This compound functions as a potent inhibitor of IMPDH through a multi-step mechanism that begins with competitive binding at the active site and culminates in the covalent, irreversible inactivation of the enzyme.

The primary mechanism by which this compound exerts its inhibitory effect is through the covalent modification of a critical cysteine residue within the active site of IMPDH. nih.govnih.gov As an analogue of IMP, it acts as an affinity label, first binding to the enzyme and then forming a stable, covalent bond that leads to its rapid and irreversible inactivation. nih.gov

Research on human type II IMPDH has identified this key residue as Cysteine-331 (Cys-331). nih.govnih.gov The inhibitor, this compound, binds to the IMP substrate site, and its reactive chloropurine ring is positioned to react with the sulfhydryl group of Cys-331. nih.gov This reaction forms a stable purine (B94841) riboside 5'-monophosphate-enzyme adduct, effectively rendering the enzyme non-functional. nih.gov The formation of this covalent adduct has been confirmed through mass spectrometry analysis of the enzyme after incubation with the inhibitor. nih.gov

Prior to the covalent modification, this compound engages in competitive binding with the enzyme's natural substrate, inosine monophosphate (IMP). As a structural analogue of IMP, it is recognized by and binds to the same active site. nih.gov This competitive interaction is a prerequisite for the subsequent covalent inactivation.

Evidence for this competitive binding mechanism is provided by substrate protection experiments. When IMPDH is incubated with its substrate, IMP, it is protected from inactivation by this compound. nih.gov The presence of saturating concentrations of IMP occupies the active site, preventing the binding of the inhibitor and thus precluding the covalent reaction with Cys-331. nih.gov In contrast, the cofactor NAD+ alone does not offer protection against inactivation, confirming that the inhibitor specifically targets the IMP binding site. nih.gov

Kinetic Characterization of IMPDH Interaction

The kinetic characterization of an irreversible, covalent inhibitor like this compound differs from that of a reversible inhibitor. Instead of a simple inhibition constant (Ki), the interaction is often described by the rate of inactivation.

For a typical reversible inhibitor, steady-state enzyme kinetics would be used to determine parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki). However, because this compound causes time-dependent, irreversible inactivation of IMPDH, a traditional Ki value is not the most appropriate measure of its potency.

The kinetics of inactivation by this compound have been shown to be pH-dependent. The rate of modification of the active site sulfhydryl of Cys-331 increases with pH. nih.gov This pH dependence reflects the ionization state of the cysteine residue. The pK value for this ionization within the enzyme-inhibitor complex has been determined, providing insight into the chemical environment of the active site. nih.gov

Below is a table summarizing the relevant kinetic data for the interaction of this compound with human type-II IMPDH.

ParameterValueDescriptionSource
Mechanism Type Covalent InactivationThe inhibitor forms a stable, covalent bond with the enzyme. nih.gov
Target Residue Cysteine-331The specific amino acid residue in the active site that is modified. nih.govnih.gov
Binding Site IMP Substrate SiteThe inhibitor binds competitively at the site of the natural substrate. nih.gov
pK 7.5Reflects the ionization of the Cys-331 sulfhydryl group in the enzyme-inhibitor complex, influencing the rate of inactivation. nih.gov
pH Dependence of Enzymatic Reactions

The catalytic activity of enzymes is significantly influenced by pH, and inosine monophosphate dehydrogenase (IMPDH), the enzyme that interacts with this compound, is no exception. The rates of enzyme-catalyzed reactions typically exhibit a bell-shaped curve when plotted against pH, with an optimal pH at which the enzyme functions most efficiently. libretexts.org This optimal pH can vary depending on the specific enzyme and the conditions of the reaction. libretexts.org

For IMPDH, the optimal pH is generally around 8.0. Enzymatic assays are often performed in a buffer at this pH to ensure maximal enzyme activity. For instance, studies investigating IMPDH inhibition have utilized a 0.1M KH2PO4 buffer at pH 8.0. The hydrogen ion concentration affects the ionization state of amino acid residues in the active site of the enzyme, which are crucial for substrate binding and catalysis. nih.gov Deviations from the optimal pH can lead to a decrease in enzyme activity as the ionization states of these critical residues change, altering the enzyme's three-dimensional structure and its ability to interact with substrates like this compound.

The study of pH dependence on enzyme kinetics can be complex, and the interpretation of pH profiles requires careful consideration of the experimental conditions. libretexts.orgnih.gov The apparent pKa values of the ionizable groups in the active site, which can be determined from pH-rate profiles, may not always represent the true pKa values due to the influence of other kinetic steps in the reaction mechanism. nih.gov

Isozyme Specificity and Comparative Enzymology

Human IMPDH Isoforms (Type I and Type II)

In humans, IMPDH exists as two isoforms, Type I and Type II, which are encoded by separate genes and share 84% amino acid identity. merckmillipore.com While both isoforms are present in normal and malignant cells, the expression of Type II mRNA is significantly higher in proliferating cells, making it a key target for various therapies. merckmillipore.comnih.gov

From a kinetic standpoint, the two isoforms exhibit similar properties. The catalytic turnover numbers (kcat) for Type I and Type II IMPDH are 1.8 and 1.4 s-1, respectively. merckmillipore.com Their Michaelis constants (Km) for the substrate IMP are 14 µM for Type I and 9 µM for Type II, and for the cofactor NAD, the Km values are 42 µM and 32 µM, respectively. merckmillipore.com

Despite their structural and kinetic similarities, the design of isoform-specific inhibitors remains a goal for therapeutic applications. nih.gov The crystal structure of human type II IMPDH has been resolved, providing insights into ligand binding that can aid in the development of such specific agents. nih.gov For example, 6-chloropurine (B14466) riboside 5'-monophosphate (6-Cl-IMP) has been used in crystallization studies of the type II isoform to understand its structure and interactions. nih.gov

Isoformkcat (s-1)Km for IMP (µM)Km for NAD (µM)
Human IMPDH Type I 1.81442
Human IMPDH Type II 1.4932
Microbial and Protozoan IMPDH Enzymes

IMPDH is a crucial enzyme for the survival of microbial and protozoan pathogens, making it an attractive target for antimicrobial drug development. nih.govsemanticscholar.org These pathogens often rely on the de novo synthesis of purine nucleotides, where IMPDH plays a rate-limiting role. nih.gov Significant differences in the kinetic properties and inhibitor sensitivities between human and microbial or protozoan IMPDH enzymes offer a window for selective targeting. nih.govnovocib.com

For example, bacterial IMPDH from Streptococcus pyogenes shows biochemical and kinetic characteristics similar to other bacterial IMPDH enzymes but exhibits a lack of sensitivity to mycophenolic acid, a potent inhibitor of human IMPDH. semanticscholar.org Similarly, the IMPDH from the protozoan parasite Toxoplasma gondii has been characterized and shows inhibition by mycophenolic acid and adenine dinucleotide analogs in the micromolar to submicromolar range. nih.gov

Structural studies of bacterial IMPDH have revealed a distinct pocket that is not present in eukaryotic IMPDHs, which can be exploited for the design of specific inhibitors. nih.gov Furthermore, the cofactor NAD+ has been observed to adopt a different conformation in the active site of bacterial IMPDH compared to its eukaryotic counterparts. nih.gov These structural and mechanistic differences between human and pathogenic IMPDH enzymes provide a solid foundation for the development of novel anti-infective agents.

Interactions with Other Purine Metabolic Enzymes

Guanosine Monophosphate Synthetase (GMPS) Pathway Linkages

The metabolic pathway for the de novo synthesis of guanine nucleotides involves two key enzymes: inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS). wikipedia.orgnih.gov IMPDH catalyzes the first committed step, the oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). wikipedia.orgnih.gov Subsequently, GMPS catalyzes the final step, the conversion of XMP to guanosine monophosphate (GMP) using glutamine as a nitrogen donor and ATP as an energy source. wikipedia.orgbiorxiv.org

This two-step pathway is essential for providing the necessary building blocks for DNA and RNA synthesis, particularly in rapidly proliferating cells such as cancer cells. biorxiv.orgresearchgate.net The activity of IMPDH is the rate-limiting step in this pathway, controlling the flux of metabolites towards GMP. nih.gov Therefore, the interaction and regulation of both IMPDH and GMPS are critical for maintaining the balance of purine nucleotide pools.

Nucleoside Kinase Activities (e.g., Phosphorylation Events)

The intracellular activity of purine analogs is often contingent upon their conversion into di- and triphosphate forms. This phosphorylation cascade is initiated by nucleoside monophosphate kinases (NMPKs), a family of enzymes that catalyze the transfer of a phosphate (B84403) group from a nucleoside triphosphate (typically ATP) to a nucleoside monophosphate (NMP), yielding a nucleoside diphosphate (NDP) nih.govnih.govresearchgate.netwikipedia.org. NMP kinases are essential for maintaining the cellular pools of nucleotides required for DNA and RNA synthesis researchgate.net.

While direct studies on the phosphorylation of this compound (6-Cl-IMP) are not extensively detailed in available literature, the substrate specificity of certain NMPKs suggests a potential for its conversion. Many of these kinases exhibit broad substrate tolerance, enabling them to phosphorylate a variety of modified nucleosides and their monophosphates mdpi.commdpi.com. For instance, deoxycytidine kinase is known to phosphorylate both pyrimidine (B1678525) and purine nucleosides, and other kinases can act on various nucleotide analogs used in chemotherapy mdpi.comnih.gov.

The metabolic activation of the related therapeutic agent 6-mercaptopurine (6-MP) serves as a relevant model. Intracellularly, 6-MP is converted to its active nucleotide form, thioinosine monophosphate (TIMP), which is subsequently phosphorylated to di- and triphosphate forms drugbank.comyoutube.com. This process is crucial for its cytotoxic effects. Given the structural similarity between 6-Cl-IMP and TIMP, it is plausible that cellular NMPKs could recognize 6-Cl-IMP as a substrate, phosphorylating it to 6-chloroinosine diphosphate (6-Cl-IDP). This conversion would be a critical step for potential interactions with other enzymes that require nucleotide diphosphate or triphosphate substrates, such as ribonucleotide reductase.

Table 1: Key Nucleoside Monophosphate Kinases and Their General Functions

Kinase FamilyTypical Substrate(s)FunctionPotential Relevance to 6-Cl-IMP
Adenylate Kinase (AK)(d)AMPInterconversion of adenine nucleotidesUnlikely to be a primary kinase for 6-Cl-IMP
Guanylate Kinase (GK)(d)GMPPhosphorylation of guanine nucleotidesMay phosphorylate 6-Cl-IMP if it mimics GMP
Uridylate-Cytidylate Kinase (UCK)UMP, CMPPhosphorylation of pyrimidine nucleotidesNot relevant
Thymidylate Kinase (TK)dTMPSpecific for deoxythymidine monophosphateNot relevant

Phosphodiesterase and Nucleotidase Hydrolysis Pathways

The metabolic fate of a nucleotide analog like 6-Cl-IMP also includes potential degradation through hydrolysis. Two key enzyme families involved in nucleotide breakdown are phosphodiesterases (PDEs) and nucleotidases.

Phosphodiesterases (PDEs) are primarily responsible for hydrolyzing the 3',5'-phosphodiester bond in cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), converting them into their respective 5'-monophosphate forms (5'-AMP and 5'-GMP) nih.govnih.gov. As 6-Cl-IMP is a nucleoside 5'-monophosphate and not a cyclic nucleotide, it would not be a substrate for the hydrolytic activity of PDEs. However, the possibility of 6-Cl-IMP acting as an inhibitor of these enzymes cannot be entirely ruled out without specific kinetic studies, though this is not its primary known mechanism of action.

Nucleotidases , particularly 5'-nucleotidases, play a more direct role in the catabolism of nucleoside monophosphates. These enzymes catalyze the dephosphorylation of NMPs to their corresponding nucleosides mdpi.com. For example, 5'-nucleotidases convert IMP into inosine. It is highly probable that 6-Cl-IMP can serve as a substrate for various intracellular or extracellular 5'-nucleotidases. This hydrolysis would yield 6-chloroinosine and inorganic phosphate. This reaction represents a catabolic or deactivation pathway, converting the active nucleotide form back into its nucleoside precursor, which may then be cleared from the cell or re-enter salvage pathways.

Ribonucleotide Reductase (RNR) Substrate Potential

Ribonucleotide reductase (RNR) is a critical enzyme in all living organisms that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair nih.govwikipedia.orgrcsb.org. The enzyme typically acts on nucleoside diphosphates (NDPs) or, in some classes, triphosphates (NTPs) nih.govwikipedia.org.

For 6-Cl-IMP to be a substrate for RNR, it would first need to be phosphorylated to 6-chloroinosine diphosphate (6-Cl-IDP) by an NMP kinase. If this conversion occurs, 6-Cl-IDP could potentially interact with RNR. However, many nucleoside analogs, particularly those used in cancer therapy, are not substrates but rather inhibitors of RNR rcsb.org. For example, the diphosphate forms of gemcitabine and clofarabine are potent RNR inhibitors that disrupt the de novo synthesis of deoxynucleotides nih.govwikipedia.orgmedscape.com.

Given its structure as a purine analog, it is plausible that 6-Cl-IDP could act as an inhibitor of RNR. By binding to the enzyme's active site or an allosteric regulatory site, it could prevent the reduction of natural substrates like ADP, GDP, CDP, and UDP. Inhibition of RNR would lead to an imbalance in the cellular pool of deoxynucleoside triphosphates (dNTPs), ultimately impairing DNA replication and repair, which is a key mechanism for the cytotoxicity of many anticancer agents rcsb.orgwikipedia.org.

Cellular Metabolic Pathway Modulation

Impact on De Novo Purine Biosynthesis

The de novo pathway of purine biosynthesis is a fundamental cellular process that assembles purine nucleotides from simpler precursors, culminating in the synthesis of inosine monophosphate (IMP) microbenotes.comnih.govnih.gov. IMP stands at a critical branch point, serving as the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP) microbenotes.comlibretexts.org.

This compound is a structural analog of IMP and exerts a significant influence on this pathway. Its primary and most well-documented mechanism of action is the potent inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the biosynthesis of guanine nucleotides drugbank.comnih.gov. IMPDH catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP) nih.govpatsnap.com. By inhibiting IMPDH, 6-Cl-IMP effectively blocks the first committed step in the pathway leading from IMP to GMP drugbank.comnih.gov.

This inhibition has profound consequences for the cell. It halts the production of XMP, which is the direct precursor to GMP, thereby disrupting the supply of guanine nucleotides necessary for various cellular functions. This mechanism is shared by other well-known IMPDH inhibitors, such as mycophenolic acid and the active metabolites of 6-mercaptopurine drugbank.comyoutube.comresearchgate.net. The inhibition of IMPDH is a key strategy in immunosuppressive and antiviral therapies, as rapidly proliferating cells like lymphocytes are particularly dependent on the de novo purine pathway nih.govpatsnap.comembopress.org.

Table 2: Key Enzymes in Purine Biosynthesis and Interaction with 6-Cl-IMP

EnzymeReaction CatalyzedRole in PathwayInteraction with 6-Cl-IMP / Analogs
PRPP AmidotransferasePRPP → 5-PhosphoribosylamineFirst committed step of de novo synthesisIndirectly affected by feedback from nucleotide pools
IMPDH IMP → XMP Rate-limiting step for GMP synthesis Potent Inhibition by 6-Cl-IMP drugbank.com
Adenylosuccinate SynthetaseIMP → AdenylosuccinateFirst step for AMP synthesisNot a primary target
GMP SynthetaseXMP → GMPFinal step of GMP synthesisSubstrate (XMP) is depleted due to IMPDH inhibition

Modulation of Purine Salvage Pathways

In addition to de novo synthesis, cells can produce nucleotides through purine salvage pathways, which recycle pre-formed purine bases and nucleosides derived from the breakdown of nucleic acids microbenotes.com. These pathways are less energy-intensive than de novo synthesis microbenotes.com. The key enzymes in this process are hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT) mdpi.comnih.govnih.gov. HGPRT converts hypoxanthine and guanine into IMP and GMP, respectively, using phosphoribosyl pyrophosphate (PRPP) as a co-substrate nih.gov.

The biochemical activity of 6-Cl-IMP is intertwined with the salvage pathway in two main ways:

Increased Reliance on Salvage: By blocking the de novo synthesis of guanine nucleotides, 6-Cl-IMP forces cells, particularly those with high nucleotide demands, to become more dependent on the salvage pathway to produce GMP from guanine.

Potential for Salvage Pathway Interaction: The metabolic precursor of 6-Cl-IMP, 6-chloropurine, or its nucleoside, 6-chloroinosine, could potentially interact with salvage pathway enzymes. For example, the drug 6-mercaptopurine competes with hypoxanthine for the enzyme HGPRT to be converted into its active nucleotide form drugbank.com. Similarly, if 6-chloroinosine is converted to 6-chlorohypoxanthine, it could potentially be a substrate or inhibitor for HGPRT.

Effects on Intracellular Guanine Nucleotide Pools

A direct and critical consequence of the inhibition of IMPDH by 6-Cl-IMP is the severe depletion of intracellular guanine nucleotide pools nih.govpatsnap.com. By blocking the conversion of IMP to XMP, the synthesis of GMP, guanosine diphosphate (GDP), and guanosine triphosphate (GTP) is halted nih.gov.

Studies with other IMPDH inhibitors, such as mycophenolic acid, have demonstrated a rapid and significant reduction in intracellular GTP levels, sometimes by as much as 70% within a few hours nih.gov. This depletion has far-reaching effects on cellular physiology because guanine nucleotides are vital for numerous processes:

DNA and RNA Synthesis: GTP is a direct precursor for the synthesis of both DNA (as dGTP) and RNA nih.gov. Its depletion leads to the cessation of nucleic acid synthesis, which is particularly detrimental to rapidly dividing cells.

Signal Transduction: GTP is essential for the function of G-proteins, which are critical molecular switches in a vast array of cellular signaling pathways nih.gov.

Energy Metabolism: GTP serves as an energy source in specific biochemical reactions, including protein synthesis nih.gov.

Metabolic Regulation: Guanine nucleotides act as allosteric regulators for several enzymes, including ribonucleotide reductase nih.gov.

The reduction of guanine nucleotide pools is considered the primary mechanism responsible for the cytostatic (growth-inhibiting) and cytotoxic effects of IMPDH inhibitors patsnap.comnih.gov. This specific metabolic vulnerability provides a therapeutic window for targeting rapidly proliferating cells, such as cancer cells or activated lymphocytes.

Consequences for DNA and RNA Synthesis Pathways

The biochemical and enzymatic interactions of this compound (6-Cl-IMP) culminate in significant disruptions to the fundamental cellular processes of DNA and RNA synthesis. By targeting a critical enzyme in the de novo purine biosynthetic pathway, 6-Cl-IMP initiates a cascade of events that ultimately starve the cell of essential precursors required for nucleic acid production.

The primary molecular target of 6-Cl-IMP is inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme responsible for the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This reaction is the committed step in the de novo synthesis of guanine nucleotides. 6-Cl-IMP acts as a potent affinity label and an irreversible inhibitor of IMPDH. It forms a covalent adduct with a crucial cysteine residue (Cys-331) within the active site of human type II IMPDH, effectively inactivating the enzyme.

This irreversible inhibition of IMPDH leads to a rapid and severe depletion of the intracellular pools of guanine nucleotides, including guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). quora.com Since GTP and dGTP are indispensable building blocks for RNA and DNA, respectively, their scarcity has profound and multifaceted consequences for the synthesis of these vital macromolecules.

Impact on DNA Synthesis

The depletion of the dGTP pool directly impedes DNA replication, leading to a phenomenon known as replication stress. DNA polymerases, the enzymes responsible for synthesizing new DNA strands, require a balanced supply of all four deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, and dTTP) to function efficiently. When the concentration of dGTP falls below a critical threshold, the processivity of DNA polymerase is severely hampered. nih.gov

This scarcity of dGTP causes DNA replication forks to stall or collapse, as the polymerase is unable to incorporate guanine into the nascent DNA strand. nih.govnih.gov Prolonged stalling of replication forks can trigger a DNA damage response, leading to cell cycle arrest, and in some cases, apoptosis (programmed cell death). nih.govyoutube.com The inability to complete DNA replication prevents cells from progressing through the S phase of the cell cycle, thereby inhibiting cell proliferation. nih.gov

FeatureDescriptionReferences
Primary Target Inosine Monophosphate Dehydrogenase (IMPDH) quora.com
Mechanism of Action Covalent modification and irreversible inhibition of IMPDH quora.com
Biochemical Consequence Depletion of intracellular guanine nucleotide (GTP and dGTP) pools quora.comnih.gov
Effect on DNA Replication Stalling of replication forks and induction of replication stress nih.govnih.govnih.gov
Cellular Outcome Inhibition of cell proliferation and induction of apoptosis quora.comnih.gov

Impact on RNA Synthesis

The consequences of GTP depletion on RNA synthesis are equally significant and affect multiple stages of transcription and RNA processing.

Substrate Limitation for RNA Polymerases: RNA polymerases utilize ribonucleoside triphosphates (ATP, CTP, GTP, and UTP) as substrates to build RNA transcripts. A reduction in the intracellular concentration of GTP directly limits the rate of RNA synthesis, as the polymerase frequently encounters a shortage of one of the necessary building blocks. This can lead to pausing or premature termination of transcription.

Inhibition of Ribosomal RNA (rRNA) Synthesis: The synthesis of ribosomal RNA, a major component of ribosomes and essential for protein synthesis, is particularly sensitive to GTP levels. GTP is required for the function of transcription initiation factor TIF-IA, a protein that plays a key role in recruiting RNA polymerase I to the ribosomal DNA promoter. nih.gov Depletion of GTP impairs the activity of TIF-IA, leading to a marked reduction in the transcription of rRNA genes. nih.govnih.gov This disruption of ribosome biogenesis can trigger nucleolar stress and contribute to cell cycle arrest. nih.gov

Impairment of mRNA Capping: A crucial step in the maturation of messenger RNA (mRNA) in eukaryotes is the addition of a 5' cap, a modified guanine nucleotide (7-methylguanylate). This cap is essential for mRNA stability, its export from the nucleus, and the initiation of translation. The capping process is catalyzed by the enzyme guanylyltransferase, which utilizes GTP as a substrate to form the G(5')ppp(5')N structure. nih.gov A deficiency in the cellular GTP pool can therefore compromise the efficiency of mRNA capping, leading to the production of defective mRNAs that are rapidly degraded or cannot be translated into proteins. nih.govfiveable.me

ProcessRole of Guanine NucleotidesConsequence of DepletionReferences
DNA Replication dGTP is a direct precursor for DNA synthesis by DNA polymerases.Stalling of replication forks, replication stress, and cell cycle arrest. nih.govnih.govnih.gov
RNA Transcription GTP is a direct precursor for RNA synthesis by RNA polymerases.Reduced rate of transcription and premature termination. quora.com
rRNA Synthesis GTP is required for the activity of the transcription initiation factor TIF-IA.Inhibition of ribosome biogenesis and induction of nucleolar stress. nih.govnih.gov
mRNA Processing GTP is the substrate for the addition of the 5' cap to mRNA by guanylyltransferase.Impaired mRNA stability, export, and translation. nih.govfiveable.me

Molecular and Structural Basis of 6 Chloroinosine Monophosphate Action

Active Site Characterization of Target Enzymes

The primary target for 6-Cl-IMP is Inosine-5′-monophosphate dehydrogenase (IMPDH), a crucial enzyme in cellular metabolism. wikipedia.org IMPDH catalyzes the NAD+-dependent oxidation of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). This reaction is the rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis and other vital cellular processes. wikipedia.orgnih.gov

The structural architecture of IMPDH reveals key features that are critical for its catalytic function and its interaction with inhibitors like 6-Cl-IMP.

Catalytic Domain : The active site is housed within the core domain, which adopts a classic (β/α)8 barrel structure, a common fold among metabolic enzymes. wikipedia.orgrcsb.orgnih.gov

Key Catalytic Residue : A highly conserved cysteine residue (Cys-331 in human type II IMPDH) is located in the active site and is essential for catalysis. nih.govacs.org The reaction mechanism involves a nucleophilic attack by the sulfhydryl group of this cysteine on the C2 position of the substrate's purine (B94841) ring, leading to the formation of a covalent enzyme-intermediate complex. nih.govacs.org

Active Site Loop : A notable feature of the IMPDH active site is a flexible, mobile loop. nih.gov This loop plays a significant role in binding the substrate and cofactor and undergoes conformational changes during the catalytic cycle. The stability and conformation of this loop can be influenced by the binding of monovalent cations. wikipedia.org

The active site, therefore, presents a precisely arranged environment of amino acid residues designed to bind IMP and the cofactor NAD+, facilitating the hydride transfer necessary for the oxidation of IMP to XMP. wikipedia.org

Structural Analysis of Enzyme-6-Chloroinosine Monophosphate Complexes (e.g., X-ray Crystallography)

X-ray crystallography has provided atomic-level resolution of how 6-Cl-IMP interacts with its target, human type II IMPDH. A key study determined the 2.9 Å resolution crystal structure of IMPDH in a ternary complex with 6-Cl-IMP and an NAD analogue, selenazole-4-carboxamide adenine (B156593) dinucleotide (SAD). nih.gov

This structural analysis revealed a unique mechanism of inhibition. Upon binding to the active site, the 6-Cl-IMP molecule undergoes a significant chemical transformation.

Covalent Adduct Formation : The inhibitor is dehalogenated (loses its chlorine atom), and a covalent bond is formed between the C6 atom of the purine ring and the sulfhydryl group of the catalytic Cys-331 residue. nih.gov This is a critical distinction from the natural substrate, IMP, which forms a covalent intermediate via the C2 position of the purine ring. nih.gov

Cofactor Analogue Stacking : In the crystal structure, the selenazole base of the NAD analogue is observed stacking against the purine ring of the covalently bound inhibitor. This arrangement is consistent with the geometry required for the B-side stereochemistry of hydride transfer that occurs with the natural NAD cofactor. nih.gov

These structural data provide a definitive snapshot of the inhibited state of the enzyme, illustrating how 6-Cl-IMP acts as a mechanism-based inhibitor by covalently modifying the catalytic cysteine residue.

Table 1: Crystallographic Data for Human IMPDH Type II in Complex with 6-Cl-IMP Derivative Interactive table: Click headers to sort.

PDB ID Enzyme Ligands Resolution (Å) Key Findings

Structure-Activity Relationships of the 6-Chloropurine (B14466) Moiety

The 6-chloropurine moiety, the core of 6-Cl-IMP, is not only crucial for its direct interaction with target enzymes but also serves as a versatile chemical scaffold for the synthesis of other potential therapeutic agents. The structure-activity relationship (SAR) of this moiety is primarily defined by the reactivity of the chlorine atom at the C6 position.

The chlorine atom is an effective leaving group, making the C6 position susceptible to nucleophilic substitution. nih.gov This property has been widely exploited to generate extensive libraries of 6-substituted purine analogues with diverse biological activities.

Synthesis of Derivatives : Researchers have successfully displaced the C6-chloro group with various nucleophiles to create N6-alkyl, O6-alkyl, and S6-alkyl purine derivatives. nih.gov

Antiviral Activity : SAR studies on a series of 2-aminopurine (B61359) methylenecyclopropane (B1220202) analogues demonstrated that the nature of the substituent at the C6 position profoundly influences antiviral efficacy against a range of viruses, including cytomegalovirus (CMV), herpes simplex virus (HSV), and hepatitis B virus (HBV). nih.gov

Cytostatic Activity : The Suzuki-Miyaura cross-coupling reaction has been employed to synthesize 6-phenylpurine ribonucleosides from 6-chloropurine precursors. acs.org Several of these compounds exhibited significant cytostatic activity against various cancer cell lines. Notably, the activity was highly dependent on the complete structure, as the corresponding 6-phenylpurine bases or 2-amino-6-phenylpurine ribosides were found to be inactive. acs.org

These findings underscore that the 6-chloro group is a critical determinant of biological function. Its electron-withdrawing nature directly influences the reactivity of the purine ring, and its utility as a synthetic handle allows for the systematic modification of the molecule to optimize potency and selectivity against various enzymatic targets.

Computational Modeling and Molecular Dynamics Simulations

While X-ray crystallography provides a static, high-resolution image of the enzyme-inhibitor complex, computational modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the molecular interactions. Although specific MD simulation studies focused exclusively on the 6-Cl-IMP and IMPDH complex are not widely published, the application of these methods to similar enzyme-ligand systems provides a clear framework for how they can elucidate the mechanism of action.

Molecular dynamics simulations can model the behavior of the enzyme, inhibitor, and surrounding solvent molecules over time, providing insights that are not accessible through static structural methods.

Binding Pathway and Conformational Changes : Simulations could be used to model the process of 6-Cl-IMP entering the IMPDH active site. This would reveal the critical conformational changes, such as the movement of the flexible active site loop, that are necessary to accommodate the inhibitor. nih.gov

Mechanism of Covalent Modification : Quantum mechanics/molecular mechanics (QM/MM) simulations are particularly suited to study the chemical reaction of dehalogenation and covalent bond formation between 6-Cl-IMP and Cys-331. Such models could clarify the transition state of the reaction and the roles of nearby active site residues in catalyzing this step.

Binding Stability and Free Energy Calculations : MD simulations can be used to calculate the binding free energy of the inhibitor to the enzyme, providing a theoretical measure of binding affinity. By simulating the complex over nanoseconds or longer, researchers can assess the stability of the key interactions—such as hydrogen bonds and hydrophobic contacts—that hold the inhibitor in the active site. nih.govnih.gov

In essence, computational approaches serve as a powerful complement to experimental structural data, offering a way to rationalize the observed binding mode, explore the energetics of the interaction, and understand the dynamic events that define the inhibitory mechanism of 6-Chloroinosine monophosphate.

Research Applications and Utility of 6 Chloroinosine Monophosphate

As a Biochemical Probe for Enzyme Active Sites and Mechanisms

6-Chloroinosine monophosphate has proven to be an invaluable biochemical probe for the characterization of enzyme active sites and the elucidation of catalytic mechanisms, particularly for enzymes involved in purine (B94841) nucleotide metabolism. Its utility stems from its ability to act as a potent and often irreversible inhibitor, allowing for the identification and study of key amino acid residues within the active site.

A primary target of 6-Cl-IMP is inosine-5'-monophosphate dehydrogenase (IMPDH) , the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. Research has demonstrated that 6-Cl-IMP acts as an affinity label for IMPDH. It has been shown to irreversibly inactivate the human type-II IMPDH isozyme. Mechanistic studies have revealed that 6-Cl-IMP covalently modifies a critical cysteine residue (Cys-331) within the active site of the enzyme. This modification occurs through the ionization of the sulfhydryl group of the cysteine residue, which then attacks the C-6 position of the purine ring, displacing the chlorine atom. The pH dependence of this inactivation has provided valuable insights into the catalytic mechanism of IMPDH, suggesting the involvement of both acidic and basic groups in catalysis.

The specificity of 6-Cl-IMP for the IMP binding site of IMPDH allows it to be used in competitive binding studies to identify and characterize other inhibitors of this enzyme. By monitoring the ability of a test compound to protect the enzyme from inactivation by 6-Cl-IMP, researchers can determine if the compound binds to the same site and can estimate its binding affinity. This application is crucial in the development of new immunosuppressive, antiviral, and anticancer drugs that target IMPDH.

Enzyme TargetOrganism/IsoformMechanism of ActionKey Active Site Residue
Inosine-5'-monophosphate dehydrogenase (IMPDH)Human Type-IIIrreversible covalent modificationCysteine-331

Tool for Investigating Purine Metabolism Regulation

The central role of IMPDH in purine metabolism makes 6-Cl-IMP an excellent tool for investigating the regulation of this essential pathway. The de novo synthesis of purine nucleotides is a tightly controlled process that ensures a balanced supply of adenine (B156593) and guanine nucleotides for nucleic acid synthesis and other cellular functions. By inhibiting IMPDH, 6-Cl-IMP effectively blocks the conversion of IMP to xanthosine (B1684192) monophosphate (XMP), the precursor for guanosine (B1672433) monophosphate (GMP) and subsequently guanosine triphosphate (GTP).

This specific blockade of the guanine nucleotide branch of purine synthesis allows researchers to study the cellular consequences of guanine nucleotide depletion. Such studies have been instrumental in understanding the roles of guanine nucleotides in various cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism. For instance, the inhibition of IMPDH by compounds like mycophenolic acid, which shares a similar mechanism of action with the active metabolites of some purine analogues, leads to a depletion of intracellular GTP pools, which in turn inhibits the proliferation of lymphocytes. This forms the basis of the immunosuppressive effects of these drugs.

Furthermore, the use of 6-Cl-IMP can help to elucidate the feedback mechanisms that regulate purine biosynthesis. The accumulation of IMP and the depletion of guanine nucleotides can affect the activity of other enzymes in the pathway, such as PRPP amidotransferase, the enzyme that catalyzes the first committed step of de novo purine synthesis. By studying these effects, researchers can gain a more comprehensive understanding of the intricate regulatory networks that govern purine metabolism.

PathwayKey EnzymeEffect of 6-Cl-IMPConsequence
De Novo Purine SynthesisInosine-5'-monophosphate dehydrogenase (IMPDH)InhibitionDepletion of guanine nucleotide pools (GMP, GTP)
De Novo Purine SynthesisPRPP AmidotransferasePotential feedback modulationAltered overall pathway flux

Studies in In Vitro Cellular Models

The effects of this compound and its derivatives have been investigated in various in vitro cellular models to understand their impact on cellular processes. These studies are crucial for evaluating the potential of these compounds as therapeutic agents.

Given its role as an inhibitor of a key enzyme in nucleotide biosynthesis, 6-Cl-IMP and its nucleoside form, 6-chloropurine (B14466) riboside, are expected to have significant effects on cell proliferation and viability. Numerous studies on related 6-substituted purine nucleosides have demonstrated cytostatic activity in various cancer cell lines. For example, several 6-(4-X-substituted phenyl)purine ribonucleosides have shown significant cytostatic activity with IC50 values in the micromolar range in CCRF-CEM (human T-cell lymphoblast-like), HeLa (human cervical cancer), and L1210 (mouse lymphocytic leukemia) cell lines acs.org. The antiproliferative effects of these compounds are generally attributed to their ability to be metabolized intracellularly to the monophosphate form, which then inhibits IMPDH, leading to the depletion of guanine nucleotides necessary for DNA and RNA synthesis.

The cytotoxic effects of related compounds have also been examined. For instance, the new anticancer drug 8-chloroadenosine 3',5'-monophosphate (8-Cl-cAMP) has been shown to inhibit the growth of L5178Y murine lymphoma cells in vitro nih.govmedicaljournalssweden.se. While the exact mechanisms can be complex and may involve metabolites of the parent compound, the primary effect is often a disruption of nucleotide metabolism, leading to cell cycle arrest and inhibition of cell division.

Cell LineCompound TypeObserved Effect
CCRF-CEM, HeLa, L12106-(4-X-substituted phenyl)purine ribonucleosidesSignificant cytostatic activity (IC50 0.25–20 μmol/L) acs.org
L5178Y murine lymphoma8-chloroadenosine 3',5'-monophosphate (8-Cl-cAMP)Growth inhibition nih.govmedicaljournalssweden.se

By altering the intracellular pools of purine nucleotides, 6-Cl-IMP can indirectly modulate gene expression and protein synthesis. Guanine nucleotides are essential for the synthesis of RNA, and their depletion can lead to a general decrease in transcription. Furthermore, GTP is a critical energy source for protein synthesis.

Studies on the related compound 8-Cl-cAMP and its metabolite 8-Cl-adenosine have provided insights into how purine analogues can affect gene expression. In human neuroblastoma cells, treatment with these compounds led to altered expression of approximately 8% of the genes on a cDNA microarray nih.gov. Genes involved in differentiation and development were upregulated, while those involved in proliferation and transformation were downregulated nih.gov. This suggests that purine analogues can induce significant shifts in the transcriptional landscape of cancer cells, contributing to their anti-proliferative effects. While direct studies on 6-Cl-IMP are needed, it is plausible that by depleting GTP, it could have similar, if not more pronounced, effects on gene expression and protein synthesis.

CompoundCell LineEffect on Gene Expression
8-Cl-adenosine / 8-Cl-cAMPSK-N-DZ human neuroblastomaUpregulation of differentiation and development genes; Downregulation of proliferation and transformation genes nih.gov

Cellular signaling pathways are intricate networks that rely on a variety of molecules, including nucleotides, to transmit signals. Guanine nucleotides are central to the function of G-proteins, which are key components of many signaling cascades. Therefore, by depleting GTP pools, 6-Cl-IMP has the potential to interfere with G-protein-coupled receptor (GPCR) signaling.

Furthermore, cyclic guanosine monophosphate (cGMP) is an important second messenger that is synthesized from GTP. By reducing the availability of the precursor, 6-Cl-IMP could potentially modulate cGMP-dependent signaling pathways. These pathways are involved in a wide range of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.

While direct studies linking 6-Cl-IMP to specific signaling pathways like the MAP kinase or PI3K/Akt pathways are not extensively documented in the provided search results, the known downstream effects of GTP depletion suggest that these pathways could be affected. For example, the Ras family of small GTPases, which are upstream activators of the MAP kinase pathway, require GTP for their function. Therefore, it is conceivable that 6-Cl-IMP could indirectly modulate this pathway. Further research is needed to fully elucidate the impact of 6-Cl-IMP on these and other cellular signaling cascades.

Development of Novel Purine Nucleotide Analogues and Derivatives

6-Chloropurine ribonucleoside, the nucleoside form of 6-Cl-IMP, is a versatile precursor for the synthesis of a wide array of novel purine nucleotide analogues and derivatives. The chlorine atom at the 6-position is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of various functional groups at this position, leading to the generation of diverse libraries of compounds for biological screening.

Several synthetic strategies have been employed to modify 6-chloropurine ribonucleosides. For instance, reaction with the sodium or lithium salts of active methylene compounds such as malononitrile and ethyl acetoacetate has been used to synthesize C6-substituted purine nucleosides oup.comoup.com. More advanced methods, such as the Suzuki-Miyaura cross-coupling reaction with phenylboronic acids, have been utilized to create 6-(substituted phenyl)purine derivatives acs.org. Recently, photoredox and nickel-catalyzed sp2–sp3 cross-coupling reactions have been developed for the direct coupling of 6-chloropurine with alkyl bromides, offering a mild and efficient method for late-stage functionalization of unprotected nucleosides nih.gov.

These synthetic methodologies have enabled the creation of a multitude of purine analogues with diverse biological activities. The ability to readily modify the 6-position of the purine ring allows for systematic structure-activity relationship (SAR) studies, which are essential for the optimization of lead compounds in drug discovery programs.

Synthetic MethodReactantsProduct Type
Nucleophilic Substitution6-chloropurine ribonucleoside + active methylene compoundsC6-substituted purine nucleosides oup.comoup.com
Suzuki-Miyaura Cross-Coupling6-chloropurine derivatives + phenylboronic acids6-(substituted phenyl)purine derivatives acs.org
Photoredox/Nickel Dual Catalysis6-chloropurine + alkyl bromidesC6-alkylated purine nucleosides nih.gov

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Enzymatic Targets

The primary known cellular target of 6-chloroinosine monophosphate is inosine-5'-monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.gov 6-Cl-IMP acts as a potent inhibitor of IMPDH, leading to the depletion of the guanine nucleotide pool and subsequent disruption of cellular proliferation. mdpi.com Another enzyme, amidophosphoribosyltransferase, which is involved in purine (B94841) biosynthesis, has also been identified as a potential target. nih.gov

However, the complex biological effects of 6-Cl-IMP suggest that it may interact with other, as yet undiscovered, enzymatic targets. The identification of these off-target interactions is crucial for a comprehensive understanding of its mechanism of action and for the development of more selective therapeutic agents. Modern drug discovery methodologies offer several avenues for the exploration of these undiscovered targets.

Table 1: Methodologies for Discovering Novel Enzymatic Targets

MethodologyDescriptionPotential Application for 6-Cl-IMP
Activity-Based Protein Profiling (ABPP) Utilizes reactive chemical probes to covalently label the active sites of enzymes in complex biological samples.Development of 6-Cl-IMP-based probes with a reactive group to identify novel binding partners in cell lysates or living cells.
Chemical Proteomics Employs affinity chromatography with an immobilized ligand to capture and identify interacting proteins from a proteome.Immobilization of 6-Cl-IMP or a close analogue on a solid support to pull down and identify interacting proteins via mass spectrometry.
Computational Target Prediction Leverages algorithms and large-scale biological datasets to predict potential protein targets for a small molecule based on structural similarity, chemical properties, and known ligand-target interactions.In silico screening of 6-Cl-IMP against databases of protein structures to identify proteins with potential binding pockets for the molecule.
Phenotypic Screening with Target Deconvolution Involves screening for compounds that produce a desired phenotype in cells or organisms, followed by experiments to identify the molecular target responsible for that phenotype.If novel cellular effects of 6-Cl-IMP are observed, genetic or proteomic approaches can be used to identify the causative target.

The exploration of undiscovered enzymatic targets for 6-Cl-IMP holds the potential to reveal new mechanisms of action and expand its therapeutic applicability. A multi-pronged approach combining these advanced techniques will be essential for a thorough investigation.

Advanced Structural and Biophysical Characterization

A detailed understanding of the molecular interactions between 6-Cl-IMP and its protein targets is fundamental to elucidating its mechanism of action and for the rational design of improved analogues. X-ray crystallography has been instrumental in revealing the binding mode of 6-Cl-IMP to its primary target, IMPDH.

The crystal structure of human type II IMPDH in complex with 6-Cl-IMP has shown that the inhibitor binds to the active site of the enzyme. nih.gov This binding induces conformational changes in the enzyme, particularly in a flexible loop that is crucial for catalysis. nih.gov This structural information provides a solid foundation for understanding the inhibitory mechanism at an atomic level.

Further advanced structural and biophysical characterization can provide deeper insights.

Table 2: Advanced Techniques for Structural and Biophysical Analysis

TechniqueInformation GainedRelevance to 6-Cl-IMP
Cryo-Electron Microscopy (Cryo-EM) High-resolution structures of large protein complexes in their near-native state.Can be used to study the structure of IMPDH in complex with 6-Cl-IMP and other interacting proteins, providing a more holistic view of its cellular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the dynamics of protein-ligand interactions in solution.Can be employed to study the conformational changes and dynamics of IMPDH upon binding to 6-Cl-IMP, complementing the static picture from X-ray crystallography.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS).Can be used to precisely quantify the binding affinity of 6-Cl-IMP and its analogues to IMPDH and other potential targets, guiding structure-activity relationship studies.
Surface Plasmon Resonance (SPR) Real-time kinetics of binding and dissociation (kon and koff).Provides detailed kinetic information about the interaction of 6-Cl-IMP with its targets, which is crucial for understanding the duration of its inhibitory effect.

By employing these advanced techniques, researchers can build a more complete and dynamic picture of how 6-Cl-IMP interacts with its cellular targets, paving the way for the design of next-generation inhibitors with enhanced properties.

Integration with Systems Biology Approaches

To fully comprehend the cellular impact of 6-Cl-IMP, it is essential to move beyond the study of individual protein-ligand interactions and embrace a systems-level perspective. Systems biology approaches, which integrate multiple layers of biological information, can provide a comprehensive understanding of the downstream effects of 6-Cl-IMP on cellular networks.

Table 3: Systems Biology Approaches and Their Applications

ApproachDescriptionApplication to 6-Cl-IMP Research
Transcriptomics Measures the expression levels of all genes in a cell or tissue.Can reveal the global changes in gene expression that occur in response to 6-Cl-IMP treatment, identifying pathways that are up- or downregulated.
Proteomics Analyzes the entire protein complement of a cell or tissue, including post-translational modifications.Can identify changes in protein abundance and modification states following 6-Cl-IMP exposure, providing insights into the functional consequences of target inhibition.
Metabolomics Measures the levels of all metabolites in a biological sample.Can provide a direct readout of the metabolic perturbations caused by 6-Cl-IMP, confirming the inhibition of nucleotide biosynthesis and potentially revealing other metabolic effects.
Computational Modeling Uses mathematical models to simulate and predict the behavior of complex biological systems.Can integrate 'omics' data to build predictive models of the cellular response to 6-Cl-IMP, allowing for the simulation of different treatment scenarios and the identification of key network nodes.

By integrating these 'omics' datasets, researchers can construct detailed models of the cellular pathways affected by 6-Cl-IMP. This approach can help to identify biomarkers of drug response, predict potential side effects, and uncover novel therapeutic strategies.

Development of Advanced Analogues for Biochemical Pathway Dissection

The development of advanced analogues of 6-Cl-IMP is a powerful strategy for dissecting biochemical pathways and for creating more potent and selective research tools and therapeutic candidates. By systematically modifying the structure of 6-Cl-IMP, it is possible to fine-tune its properties, such as its affinity for specific targets, its cell permeability, and its metabolic stability.

One promising approach is the development of "chemical probes," which are specialized molecules designed to study the function of a specific protein or pathway. These probes often contain a reactive group that allows for covalent labeling of the target protein, or a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) that enables visualization or affinity purification.

Table 4: Strategies for the Development of Advanced 6-Cl-IMP Analogues

Analogue TypeDesign StrategyPotential Application
Affinity-Based Probes Incorporation of a photoreactive group or a latent electrophile.Covalent labeling of IMPDH and other binding partners for target identification and validation.
Fluorescently Labeled Analogues Attachment of a fluorescent dye.Visualization of the subcellular localization of 6-Cl-IMP and its targets using microscopy techniques.
Biotinylated Analogues Conjugation with a biotin molecule.Affinity purification of 6-Cl-IMP-binding proteins from cell lysates for identification by mass spectrometry.
Clickable Analogues Incorporation of an alkyne or azide group for bioorthogonal chemistry.In situ labeling and visualization of target engagement in living cells.
Selectivity-Enhanced Inhibitors Modification of the purine ring or the ribose moiety.Development of analogues with improved selectivity for specific IMPDH isoforms or for novel targets.

The synthesis and characterization of these advanced analogues will provide invaluable tools for the detailed investigation of the biochemical pathways modulated by 6-Cl-IMP. Furthermore, these efforts may lead to the discovery of new lead compounds with superior therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Cl-IMP, and how can its purity be validated in academic settings?

  • Methodology : Synthesis typically involves chlorination of inosine monophosphate (IMP) using reagents like POCl₃ under controlled conditions. Purity validation employs reversed-phase HPLC coupled with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) for structural confirmation. Stability studies under varying pH and temperature conditions are critical, as phosphorylated nucleosides are prone to hydrolysis .

Q. Which analytical techniques are most reliable for quantifying 6-Cl-IMP in biological matrices?

  • Methodology : Ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (e.g., Orbitrap-MS) provides high sensitivity and specificity. Sample preparation includes protein precipitation (acetonitrile/methanol) and solid-phase extraction to reduce matrix effects. Calibration curves using deuterated internal standards (e.g., 6-Cl-IMP-d₃) improve accuracy .

Q. How does 6-Cl-IMP stability compare to unmodified IMP in physiological buffers?

  • Methodology : Comparative stability assays in PBS (pH 7.4) and simulated intracellular fluid (pH 6.8–7.2) at 37°C. Aliquots are analyzed at timed intervals via LC-MS to track degradation products. 6-Cl-IMP’s halogenation may enhance resistance to enzymatic hydrolysis but reduce solubility, requiring buffering optimization .

Advanced Research Questions

Q. What experimental strategies can elucidate 6-Cl-IMP’s role in purine salvage pathways?

  • Methodology : Isotopic tracing (¹⁴C/³H-labeled 6-Cl-IMP) in cell cultures or tissue homogenates, followed by autoradiography or LC-MS, identifies metabolic fates. Knockout models (e.g., purine nucleoside phosphorylase-deficient cells) clarify enzyme specificity. Competitive inhibition assays with IMP dehydrogenases (e.g., using XMP as a product) quantify 6-Cl-IMP’s inhibitory constants (Kᵢ) .

Q. How does 6-Cl-IMP modulate nucleotide-dependent kinases in neurodegenerative models?

  • Methodology : In vitro kinase assays (e.g., cAMP-dependent protein kinase) with ATP/6-Cl-IMP as variable substrates. Fluorescent polarization assays track competitive binding. In vivo, intracerebroventricular administration in rodent models of Alzheimer’s disease (e.g., Aβ42-induced pathology) with behavioral and immunohistochemical endpoints .

Q. What statistical approaches resolve contradictions in 6-Cl-IMP’s reported cytotoxicity across studies?

  • Methodology : Meta-analysis of dose-response data (IC₅₀ values) using multivariate regression to control for variables like cell type, exposure time, and assay methods (MTT vs. ATP luminescence). Partial least squares discriminant analysis (PLS-DA) identifies confounding factors (e.g., serum concentration in culture media) .

Q. Can 6-Cl-IMP serve as a substrate or inhibitor for archaeal IMP cyclohydrolases?

  • Methodology : Recombinant expression of archaeal enzymes (e.g., Thermococcus kodakarensis PurO or Archaeoglobus fulgidus PurH2). Kinetic assays (Km, kcat) with 6-Cl-IMP vs. native IMP substrate. Growth complementation in E. coli ΔpurH strains on purine-deficient media validates functional substitution .

Methodological Notes

  • Enzyme Kinetics : Use stopped-flow spectrophotometry for rapid kinetic measurements of IMP cyclohydrolase activity .
  • In Vivo Models : For metabolic studies, employ stable isotope-resolved metabolomics (SIRM) in Drosophila or zebrafish larvae to track 6-Cl-IMP incorporation .
  • Data Validation : Cross-validate LC-MS results with orthogonal methods (e.g., capillary electrophoresis) to address matrix interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloroinosine monophosphate
Reactant of Route 2
Reactant of Route 2
6-Chloroinosine monophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.